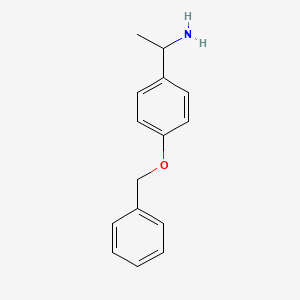
1-(4-Phenylmethoxyphenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-(4-Phenylmethoxyphenyl)ethanamine often involves complex reactions such as aldol condensation, etherification, and esterification processes. For example, chalcones possessing N-substituted ethanamine tails were synthesized through aldol condensation reactions of ethanones with different aldehydes, preceded by reactions of chloro N-substituted ethanamine hydrochloride with hydroxy acetophenone (Zaidi et al., 2015). Such methods demonstrate the complex chemical maneuvers required to produce derivatives of this compound.
Molecular Structure Analysis
The molecular structure of derivatives of 1-(4-Phenylmethoxyphenyl)ethanamine and related compounds has been elucidated using various spectral and X-ray diffraction studies. These studies provide detailed insights into the atomic arrangement and bonding within these molecules, essential for understanding their chemical behavior and potential applications (Zaidi et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of 1-(4-Phenylmethoxyphenyl)ethanamine derivatives involves interactions that lead to the formation of new bonds and compounds. For instance, copper-catalyzed cross-coupling reactions have been employed to form C-N, C-S, and C-O bonds, demonstrating the versatility of these compounds in synthesizing a wide range of chemical products (Chen & Chen, 2006).
Applications De Recherche Scientifique
Synthesis Applications
Apremilast Synthesis
Chalcones Bearing N-Substituted Ethanamine Tail
Chalcones with N-substituted ethanamine, synthesized from 1-(4-(2-substituted ethoxy)phenyl)ethanones, showed antiamoebic activity and were less toxic, indicating potential therapeutic applications (Zaidi et al., 2015).
Characterization of Chiral Tripodal Ligands
Synthesis of ligands like N,N-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethanamine, related to 1-(4-Phenylmethoxyphenyl)ethanamine, led to chiral complexes with potential applications in coordination chemistry and catalysis (Canary et al., 1998).
Palladium(II) Complexes and Catalysis
Chiral (imino)pyridine/phosphine palladium(II) complexes, synthesized using 1-phenyl-N-(1-(pyridin-2-yl)ethylidene)ethanamine, showed potential as catalysts in methoxycarbonylation of styrene (Ngcobo et al., 2021).
Synthesis of Polyetherimides
A phosphinated dietheramine, structurally related to 1-(4-Phenylmethoxyphenyl)ethanamine, was used in the economic preparation of soluble polyetherimides, highlighting applications in material science (Lin, Chang, & Cheng, 2011).
Block Copolymer Synthesis
Functional alkoxyamines like 1-[4-(4-lithiobutoxy)phenyl]-1-(2,2,6,6-tetramethylpiperidinyl-N-oxyl)ethane, similar in structure to 1-(4-Phenylmethoxyphenyl)ethanamine, were used to prepare well-defined block copolymers, indicating its role in advanced polymer chemistry (Miura, Sakai, & Taniguchi, 2003).
Pharmacological Applications
- Antiestrogen Binding Site Studies: N,N-diethyl-2-[(4-phenylmethyl)-phenoxy]-ethanamine X HCl (DPPE), structurally similar to 1-(4-Phenylmethoxyphenyl)ethanamine, was investigated for its affinity to the antiestrogen binding site, suggesting a potential role in breast cancer research (Brandes, Macdonald, & Bogdanovic, 1985).
Propriétés
IUPAC Name |
1-(4-phenylmethoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-12(16)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13/h2-10,12H,11,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDCQFSPDUEVRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276633 |
Source


|
| Record name | 1-(4-phenylmethoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylmethoxyphenyl)ethanamine | |
CAS RN |
65746-45-4 |
Source


|
| Record name | 1-(4-phenylmethoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

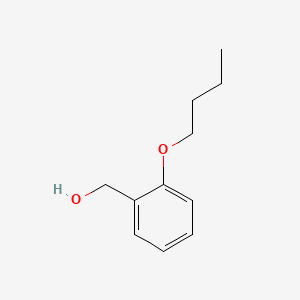
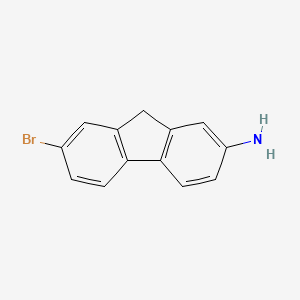
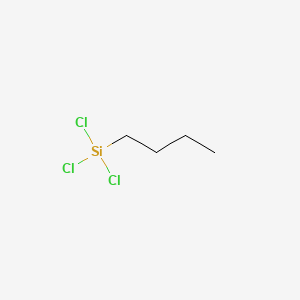
![1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione](/img/structure/B1265898.png)
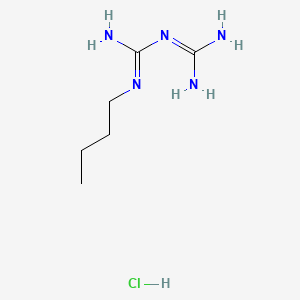
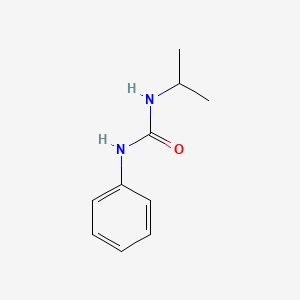
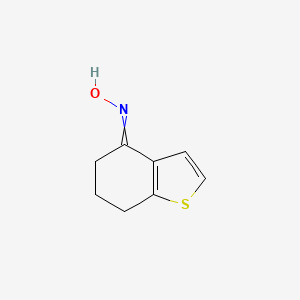
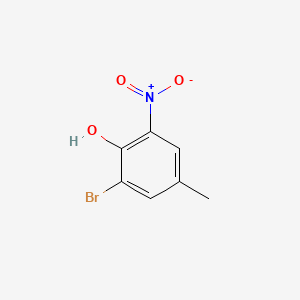
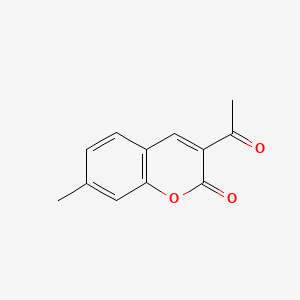
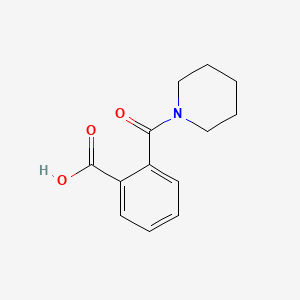
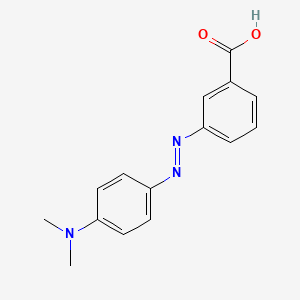
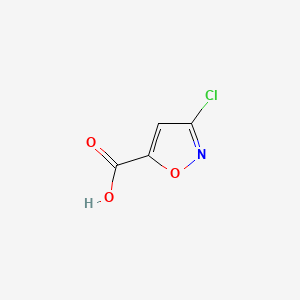
![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1265909.png)
